(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine
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Overview
Description
(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of cancer research. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and an isopropylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the isopropylamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring. Subsequent alkylation or reductive amination can be used to introduce the isopropylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles like amines, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrrolopyrazine derivatives: Another class of compounds with a fused bicyclic ring system, known for their biological activities.
Uniqueness
(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine is unique due to its specific substitution pattern and the presence of the isopropylamine group, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)13-6-9-7-14-11-10(9)4-3-5-12-11/h3-5,7-8,13H,6H2,1-2H3,(H,12,14) |
InChI Key |
CMUSFDKSQIXVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
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